molecular formula C24H22FN3OS2 B15082807 (5Z)-3-Butyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623936-12-9

(5Z)-3-Butyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15082807
CAS No.: 623936-12-9
M. Wt: 451.6 g/mol
InChI Key: XQQXBROYFHXQRT-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-Butyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and a pyrazole moiety, which is often found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-Butyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Pyrazole Moiety: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.

    Formation of the Thiazolidinone Core: This involves the cyclization of a thiourea derivative with a haloketone.

    Coupling of the Pyrazole and Thiazolidinone Units: This step involves the condensation of the pyrazole derivative with the thiazolidinone derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core.

    Reduction: Reduction reactions can occur at the pyrazole moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions for substitution reactions typically involve the use of strong acids or bases, depending on the nature of the substituent.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the thiazolidinone core can lead to the formation of sulfoxides or sulfones, while reduction of the pyrazole moiety can yield hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound’s potential biological activity makes it a candidate for drug development. Its thiazolidinone core is known for its antimicrobial and anti-inflammatory properties.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its structure suggests it may have activity against certain diseases, although further research is needed to confirm this.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-3-Butyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one likely involves interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole moiety may also play a role in binding to biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a thiazolidinone core and a pyrazole moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

623936-12-9

Molecular Formula

C24H22FN3OS2

Molecular Weight

451.6 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22FN3OS2/c1-3-4-12-27-23(29)21(31-24(27)30)14-18-15-28(19-8-6-5-7-9-19)26-22(18)17-11-10-16(2)20(25)13-17/h5-11,13-15H,3-4,12H2,1-2H3/b21-14-

InChI Key

XQQXBROYFHXQRT-STZFKDTASA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)C)F)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)C)F)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.